molecular formula C16H30O B14617433 7,11-Hexadecadien-1-ol

7,11-Hexadecadien-1-ol

Cat. No.: B14617433
M. Wt: 238.41 g/mol
InChI Key: ZWMPSFHVSWYKPO-QPHGKBKNSA-N
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Description

7,11-Hexadecadien-1-ol, with a molecular formula of C16H30O and a molecular weight of 238.41 g/mol , is a fatty alcohol of significant interest in scientific research, particularly in the field of agrochemistry . This compound serves as a crucial synthetic intermediate and biological precursor. Its primary research value lies in its role as a direct precursor to Gossyplure, the sex pheromone of the pink bollworm ( Pectinophora gossypiella ) . Gossyplure is a mixture of stereoisomers, including (7Z,11E)- and (7Z,11Z)-7,11-hexadecadien-1-yl acetate, which are used in integrated pest management programs as eco-friendly attractants for monitoring and controlling this major agricultural pest . The acetate derivative is extensively formulated into products for mating disruption, such as sprayable solutions and specialized dispensers, to protect cotton crops . Researchers utilize this compound to study insect communication, pheromone biosynthesis, and to develop more effective and sustainable pest control strategies. Available with a typical purity of 99% , this product is intended For Research Use Only. It is not for diagnostic or therapeutic procedures, nor for use in humans or animals.

Properties

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

(7E,11E)-hexadeca-7,11-dien-1-ol

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,9-10,17H,2-4,7-8,11-16H2,1H3/b6-5+,10-9+

InChI Key

ZWMPSFHVSWYKPO-QPHGKBKNSA-N

Isomeric SMILES

CCCC/C=C/CC/C=C/CCCCCCO

Canonical SMILES

CCCCC=CCCC=CCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Hexadecadien-1-ol typically involves the use of long-chain alkenes and alcohols. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired dienol. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH).

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of long-chain dienes or the hydroformylation of alkenes followed by reduction. These methods are scalable and can produce the compound in large quantities for commercial use .

Chemical Reactions Analysis

Types of Reactions: 7,11-Hexadecadien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄ in an aqueous medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: SOCl₂ in the presence of pyridine.

Major Products Formed:

Scientific Research Applications

7,11-Hexadecadien-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,11-Hexadecadien-1-ol primarily involves its interaction with specific molecular targets, such as olfactory receptors in insects. The compound binds to these receptors, triggering a cascade of biochemical events that result in behavioral changes, such as attraction or repulsion. This mechanism is particularly significant in the context of its use as a sex pheromone in pest control .

Comparison with Similar Compounds

6,11-Hexadecadien-1-ol

  • Structure : Double bonds at positions 6 and 11.
  • Source : Isolated from avocado leaf extracts .
  • Activity : Exhibits antibacterial properties against Staphylococcus aureus (binding affinity: -6.1 kcal/mol) but is hepatotoxic (LD₅₀: 1190 mg/kg) .
  • Key Difference : Unlike 7,11-Hexadecadien-1-ol, this compound’s toxicity limits its agricultural use despite its bioactivity.

Z,Z-11,13-Hexadecadien-1-ol

  • Structure : Double bonds at positions 11 and 13 (Z,Z configuration).
  • Source: Not explicitly documented in biological systems but structurally characterized .
  • Activity: Unknown; positional isomerism likely alters receptor interaction compared to this compound.

E-11-Hexadecen-1-ol

  • Structure : Single double bond at position 11 (E configuration).
  • Source : Synthetic or natural intermediates .

Functional Derivatives: Acetate Esters

7,11-Hexadecadien-1-yl Acetate (Gossyplure)

  • Structure : Acetylated form of this compound.
  • Source : Synthesized for commercial pest control .
  • Activity : Enhanced stability and controlled release compared to the alcohol form. Used in hollow fiber dispensers for linear release profiles, though environmental factors (e.g., temperature, wind) accelerate field degradation .
  • Regulatory Status : Exempt from tolerance limits by the EPA when applied to cotton crops .

cis-7,cis-11-Hexadecadien-1-yl Acetate

  • Structure : (Z,Z)-isomer of the acetate ester.
  • Activity : A key component of gossyplure; pure (Z,Z)-isomer exhibits species-specific attraction in moths .

Saturated and Shorter-Chain Analogues

Hexadecan-1-ol

  • Structure : Fully saturated 16-carbon chain.
  • Source : Synthetic or biological (e.g., plant waxes).

2,4-Hexadien-1-ol

  • Structure : 6-carbon chain with double bonds at positions 2 and 4.
  • Source : Synthetic (e.g., sorbic alcohol).
  • Activity : Shorter chain reduces hydrophobicity, limiting utility in sustained-release pheromone systems .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Double Bond Positions Source Bioactivity Toxicity (LD₅₀) Application
This compound 7,11 (Z,Z/E) Insect pheromone Mating disruption in moths Low Pest control
6,11-Hexadecadien-1-ol 6,11 Avocado leaves Antibacterial (MRSA) Hepatotoxic (1190) Limited due to toxicity
7,11-Hexadecadien-1-yl acetate 7,11 (Z,Z/E) Synthetic Enhanced stability for field use Low Commercial IPM
E-11-Hexadecen-1-ol 11 (E) Synthetic/NIST Intermediate Not reported Chemical synthesis

Table 2: Isomer-Specific Activity in Pheromones

Isomer Ratio Efficacy Against Pink Bollworm Reference
1:1 (Z,Z):(Z,E) High (mating disruption)
Contaminated with (E,E)-isomer Reduced trap attraction

Q & A

Q. What are the primary methodologies for synthesizing 7,11-Hexadecadien-1-ol and its isomers?

Synthesis typically involves stereoselective Wittig or Horner-Wadsworth-Emmons reactions to establish the conjugated diene system. For example, (Z,E)-7,11-Hexadecadien-1-ol acetate, a key pheromone component in Pectinophora gossypiella, is synthesized using allylic alcohol intermediates and controlled isomerization . Purity is verified via gas chromatography (GC) with flame ionization detection (FID) and confirmed by nuclear magnetic resonance (NMR).

Q. How is this compound identified and quantified in biological samples?

GC coupled with mass spectrometry (GC-MS) or electroantennographic detection (GC-EAD) is standard. For instance, in Eupalamides cyparissias, male wing extracts were analyzed using DB-5 columns (30 m × 0.25 mm), with Kovats indices (IK 1857) confirming this compound . Quantification uses internal standards like hexadecane or tetradecane, with detection limits <1 ng/μL.

Key Steps:

Extraction : Soxhlet extraction with hexane or dichloromethane.

Derivatization : Acetylation to improve volatility.

Analysis : GC-MS with electron impact ionization (70 eV).

Advanced Research Questions

Q. How do stereoisomers of this compound affect pheromone activity in Lepidoptera?

Isomer specificity varies by species. For example:

  • (Z,E)-7,11-Hexadecadien-1-ol acetate is a female-produced attractant for Pectinophora gossypiella .
  • Both (Z,E) and (Z,Z) isomers are bioactive in Eupalamides cyparissias, but field trials show differential male attraction .

Experimental Design Considerations:

  • Field Testing : Use isomer-specific lures in randomized trap placements to avoid cross-contamination.
  • Electrophysiology : Single-sensillum recordings to map antennal receptor responses .

Q. What are the challenges in formulating controlled-release systems for this compound in pest management?

Polymer-based dispensers (e.g., hollow fibers) face environmental instability. Laboratory studies show linear release profiles, but field conditions (UV exposure, temperature) accelerate degradation .

Optimization Strategies:

  • Matrix Selection : Use UV-stabilized polyethylene or ethylene-vinyl acetate copolymers.
  • Additives : Incorporate antioxidants (e.g., BHT) to prolong stability.

Q. How do ecological toxicity studies inform the use of this compound in agrochemicals?

Acute toxicity assays indicate low risk:

  • Aquatic toxicity : LC50 >10,000 ppm for mallard ducks and rainbow trout .
  • Regulatory Status : Exempt from tolerance requirements by the EPA when applied to cotton crops .

Q. How can contradictory data on isomer efficacy be resolved in pheromone research?

Contradictions arise from:

  • Field vs. Lab Conditions : Wind and humidity alter plume dispersion .
  • Synergistic Effects : Minor impurities (e.g., aldehydes) enhance activity .

Methodological Recommendations:

  • Blind Trials : Compare pure isomers vs. natural extracts.
  • Statistical Analysis : Use multivariate regression to isolate variables.

Q. What analytical techniques differentiate this compound from structurally similar alcohols?

  • GC Retention Indices : Kovats indices (IK 1857) distinguish it from 7,11-Hexadecadienal (IK 1787) .
  • High-Resolution MS : Confirm molecular formula (C16H30O) and fragmentation patterns.

Data Contradiction Analysis

Q. Why do field trials of this compound-based lures show variable efficacy compared to lab studies?

Environmental factors (e.g., temperature, wind) disrupt pheromone plume integrity. For example, hollow fiber dispensers release pheromones 3× faster in wind tunnels than static lab conditions .

Mitigation Approaches:

  • Dispenser Placement : Optimize height and density per crop canopy.
  • Microencapsulation : Use lignin or chitosan coatings to modulate release.

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